4-Aminoindole

Description

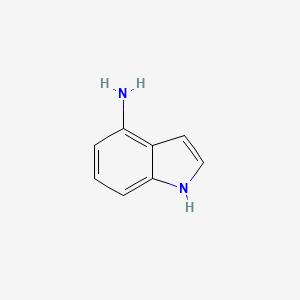

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1H-indol-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUNUNJFSHKSXGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342629 | |

| Record name | 4-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5192-23-4 | |

| Record name | 4-Aminoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminoindole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Aminoindole chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and organic synthesis.[1][2] As a derivative of indole, it features a fused benzene (B151609) and pyrrole (B145914) ring system with an amino group substituted at the 4-position.[1] This structural motif is prevalent in numerous biologically active compounds, including pharmaceuticals and natural alkaloids.[1] Its versatile chemical nature allows it to be a key intermediate in the synthesis of a wide array of therapeutic agents, from anticancer to anti-inflammatory drugs.[2][3] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

This compound presents as a greenish-grey to tan crystalline powder.[1] It is sparingly soluble in water but demonstrates solubility in organic solvents like ethanol (B145695) and acetone.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1][3][4][5] |

| Molecular Weight | 132.16 g/mol | [3][4][5][6] |

| CAS Number | 5192-23-4 | [1][3][4][6] |

| Melting Point | 106-109 °C | [3][6][7] |

| Boiling Point | 354.0 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 195.0 ± 7.6 °C | [3] |

| LogP | 0.86 | [3] |

| PSA (Polar Surface Area) | 41.81 Ų | [3] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | [3] |

Table 2: Structural Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 1H-Indol-4-amine | [1] |

| SMILES String | C1=CC(=C2C=CNC2=C1)N | [1][4][6] |

| InChI Key | LUNUNJFSHKSXGQ-UHFFFAOYSA-N | [1][6] |

| InChI | InChI=1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | [1][6] |

Experimental Protocols

The synthesis of this compound is a critical process for its application in further chemical synthesis. One common and effective method involves the reduction of 4-nitroindole (B16737).

Synthesis of this compound from 4-Nitroindole

This protocol details the reduction of 4-nitroindole to this compound using iron powder in the presence of an acid.

Materials:

-

4-Nitroindole

-

Iron powder

-

Ethanol

-

Water

-

Concentrated Hydrochloric Acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Reaction flask (1L)

-

Reflux condenser

-

Stirring apparatus

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

To a 1L reaction flask, add 4-nitroindole (100g, 0.62mol), ethanol (400mL), and water (100mL).[8]

-

With stirring, add reduced iron powder (130g, 2.32mol) to the mixture at room temperature.[8]

-

Heat the reaction mixture to reflux.[8]

-

Carefully add 3-4mL of concentrated hydrochloric acid dropwise to the refluxing mixture.[8]

-

Continue stirring at reflux for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Once the reaction is complete, cool the mixture to room temperature.[8]

-

Filter the reaction mixture to remove the iron powder.[8]

-

Concentrate the filtrate using a rotary evaporator to obtain the crude product.[8]

-

The crude product can be further purified by recrystallization from a mixture of Sherwood oil and toluene.[8]

Biological Relevance and Signaling Pathways

This compound and its derivatives are of significant interest in drug discovery due to their diverse biological activities. They have been investigated as potential treatments for neurodegenerative diseases and cancer. For instance, certain this compound carboxamide derivatives have shown the ability to inhibit the oligomer formation of α-synuclein and tau proteins, which are implicated in Parkinson's disease and Alzheimer's disease, respectively.[] Furthermore, this compound serves as a precursor for the synthesis of inhibitors targeting key signaling pathways, such as the Hedgehog pathway, which is crucial in developmental processes and often dysregulated in cancer.[6]

Diagram: this compound as a Precursor in the Inhibition of the Hedgehog Signaling Pathway

Caption: Synthesis of a Gli1 inhibitor from this compound and its role in the Hedgehog signaling pathway.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in medicinal chemistry and drug development. Its versatile structure and reactivity make it an invaluable starting material for the synthesis of complex molecules with a wide range of biological activities. The information provided in this guide serves as a comprehensive resource for understanding the fundamental chemical properties, synthesis, and potential therapeutic applications of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | CAS#:5192-23-4 | Chemsrc [chemsrc.com]

- 4. This compound | 5192-23-4 | FA10290 | Biosynth [biosynth.com]

- 5. scbt.com [scbt.com]

- 6. 4-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. This compound | 5192-23-4 [chemicalbook.com]

- 8. CN103420895A - Preparation method of this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to 4-Aminoindole (CAS: 5192-23-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminoindole, with the CAS number 5192-23-4, is a heterocyclic aromatic amine that serves as a pivotal building block in the synthesis of a wide array of biologically active compounds. Its unique structural features, comprising a bicyclic indole (B1671886) core with a reactive amino group at the 4-position, make it a versatile precursor in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, biological significance, and analytical characterization of this compound, tailored for researchers and professionals in the field of drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in chemical synthesis and biological assays. The key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 5192-23-4 | [1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25][26][27][28][29][30] |

| Molecular Formula | C₈H₈N₂ | [1][4][5][7][12] |

| Molecular Weight | 132.16 g/mol | [1][4][5][7][12] |

| Appearance | White to off-white or greenish-grey to tan crystalline powder.[2] | [2] |

| Melting Point | 105-111 °C | [1][31][3][5][6][7][8] |

| Boiling Point (Predicted) | 354.0 ± 15.0 °C at 760 mmHg | [31][3][5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents like ethanol (B145695) and acetone.[2] | [2] |

| pKa (Predicted) | 18.23 ± 0.30 | [3] |

| LogP (Predicted) | 0.86 - 1.75 | [4][5] |

| Canonical SMILES | C1=CC(=C2C=CNC2=C1)N | [1][2][4][5][7] |

| InChI Key | LUNUNJFSHKSXGQ-UHFFFAOYSA-N | [2][5][7] |

Synthesis of this compound

This compound can be synthesized through various chemical routes. Two common and effective methods are detailed below, starting from readily available precursors.

Synthesis from 4-Nitroindole (B16737)

A widely employed method involves the reduction of the nitro group of 4-nitroindole. This approach is generally high-yielding and proceeds under standard laboratory conditions.

Synthesis from 2-Methyl-3-nitroaniline (B147196)

An alternative synthetic route utilizes 2-methyl-3-nitroaniline as the starting material. This multi-step process involves the protection of the amino group, cyclization to form the indole ring, and subsequent reduction of the nitro group.

Biological Significance and Applications in Drug Discovery

While this compound itself has limited reported direct biological activity, its true significance lies in its role as a versatile scaffold for the synthesis of a multitude of pharmacologically active molecules.[2][6] The amino group provides a convenient handle for further chemical modifications, enabling the generation of diverse compound libraries for drug screening.

Key Therapeutic Areas for this compound Derivatives:

-

Oncology: Derivatives of this compound have been investigated as potential anti-cancer agents. For instance, they serve as precursors for the synthesis of inhibitors of protein kinases and compounds that interfere with the Hedgehog signaling pathway, which is implicated in various cancers.[5]

-

Neuroscience: The this compound core is present in molecules designed to interact with the central nervous system. Notably, it is a key intermediate in the synthesis of ligands for serotonin (B10506) receptors (e.g., 5-HT1A) and the serotonin transporter (SERT), which are important targets for the treatment of depression, anxiety, and other neurological disorders.[5]

-

Infectious Diseases: Certain derivatives have been explored as inhibitors of bacterial thymidylate synthase, an essential enzyme for DNA synthesis in bacteria, highlighting their potential as antibacterial agents.[5]

-

Inflammation: this compound is a starting material for the synthesis of inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that play a crucial role in the inflammatory cascade.[5]

One study has suggested that this compound may have the potential to inhibit the enzyme carboxamidase.[12] Furthermore, this compound carboxamide derivatives have shown promise in inhibiting the aggregation of tau protein, a hallmark of Alzheimer's disease.

Representative Signaling Pathway: Serotonin Receptor Modulation

Derivatives of this compound are frequently designed as ligands for serotonin receptors. The following diagram illustrates a simplified serotonin signaling pathway, a common target for drugs developed from the this compound scaffold.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound in research and development.

Synthesis of this compound from 4-Nitroindole

Materials:

-

4-Nitroindole

-

10% Palladium on carbon (Pd/C)

-

Ethanol

-

Hydrogen gas supply

-

Celite

Procedure:

-

In a flask suitable for hydrogenation, suspend 4-nitroindole (1 equivalent) in ethanol.

-

Carefully add 10% Pd/C (0.5 mol%) to the suspension under an inert atmosphere (e.g., nitrogen).

-

Purge the reaction vessel with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction may take several hours to complete.

-

Upon completion, purge the vessel with nitrogen to remove hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by conversion to its hydrochloride salt for improved stability.[10]

Cytotoxicity Assay (MTT Assay) - General Protocol

This protocol provides a general framework for assessing the cytotoxicity of this compound or its derivatives. Optimization of cell density and incubation times is recommended for each specific cell line.

Materials:

-

Target cell line and appropriate complete culture medium

-

This compound (or derivative)

-

Sterile 96-well flat-bottom plates (tissue-culture treated)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Calibrated multichannel pipette

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest cells during their logarithmic growth phase. Perform a cell count and dilute to the desired concentration. Seed the cells into a 96-well plate (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated" (medium only) and "vehicle control" (medium + solvent used to dissolve the compound).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 48 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Data Acquisition: Read the absorbance on a microplate reader at 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.[3][11][13][32]

Analytical Characterization: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the analysis of this compound purity by reversed-phase HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (analytical grade)

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

UV Detection: 254 nm

-

Gradient Program:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 10% B

-

20-25 min: 10% B (re-equilibration)

-

-

-

Data Analysis: The purity of the this compound sample is determined by the area percentage of the main peak in the chromatogram.[22][23][27]

Conclusion

This compound is a compound of significant interest in the field of drug discovery and medicinal chemistry. Its value is derived not from its own potent biological activity, but from its utility as a versatile and strategically important synthetic intermediate. The information and protocols provided in this technical guide are intended to support researchers and scientists in leveraging the full potential of this compound for the development of novel therapeutics. As our understanding of disease pathways continues to evolve, the demand for novel molecular scaffolds like this compound is expected to grow, further solidifying its importance in the quest for new and effective medicines.

References

- 1. This compound; LC-ESI-QQ; MS2; CE:40 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

- 2. chemscene.com [chemscene.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Identification of amino acid residues involved in 4-chloroindole 3-hydroxylation by cytochrome P450 2A6 using screening of random libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 6. forendex.southernforensic.org [forendex.southernforensic.org]

- 7. 4-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 5192-23-4 [chemicalbook.com]

- 11. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 12. This compound | 5192-23-4 | FA10290 | Biosynth [biosynth.com]

- 13. benchchem.com [benchchem.com]

- 14. superchemistryclasses.com [superchemistryclasses.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. scbt.com [scbt.com]

- 17. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids | Springer Nature Experiments [experiments.springernature.com]

- 18. CN103420895A - Preparation method of this compound - Google Patents [patents.google.com]

- 19. The Cell–Cell Communication Signal Indole Controls the Physiology and Interspecies Communication of Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 20. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cellular stress upregulates indole signaling metabolites in E. coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]

- 23. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]

- 24. bio.libretexts.org [bio.libretexts.org]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. Amino Acids in Cell Signaling: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. 5192-23-4|this compound|BLD Pharm [bldpharm.com]

- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

A Technical Guide to the Solubility and Stability of 4-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-aminoindole, a crucial heterocyclic compound in pharmaceutical and chemical research.[1][2] As a derivative of indole (B1671886), this compound serves as a versatile building block for the synthesis of various biologically active molecules, including serotonin (B10506) receptor agonists and potential anti-cancer agents.[1][2][3] Its utility in drug development and materials science necessitates a thorough understanding of its physicochemical properties.[2][3]

Core Physicochemical Properties

This compound is an organic heterocyclic compound that appears as a white to off-white or purple crystalline powder.[1][3] The molecule consists of a fused benzene (B151609) and pyrrole (B145914) ring system with an amino group at the fourth position of the indole core.[1]

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂ | [1][3][4][5][6][7] |

| Molecular Weight | 132.16 g/mol | [4][5][6][7] |

| CAS Number | 5192-23-4 | [1][3][4][5] |

| Melting Point | 105 - 109 °C | [3][4][5] |

| Boiling Point (Predicted) | 354.0 ± 15.0 °C at 760 mmHg | [4][5] |

| pKa (Predicted) | 18.23 ± 0.30 | [1][5] |

| LogP | 0.86 - 1.75 | [4][6] |

| Appearance | White to gray to brown powder/crystal; Purple powder | [3][5] |

Solubility Profile of this compound

The solubility of this compound is a critical parameter for its application in synthesis, formulation, and biological assays.

Qualitative Solubility

Published data indicates that this compound has limited aqueous solubility but is soluble in certain organic solvents.

| Solvent | Solubility | Source |

| Water | Insoluble / Sparingly soluble | [1][4] |

| Ethanol | Soluble | [1] |

| Acetone | Soluble | [1] |

Experimental Protocol for Determining Equilibrium Solubility

A robust method for quantitatively determining the solubility of this compound is the equilibrium solubility assay.[8] This protocol is designed to measure the solubility of a compound once it has reached equilibrium in a specific solvent.[8]

Materials and Equipment:

-

This compound (solid)

-

Selected buffer solution (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Incubator or shaker with temperature control

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system

-

Vials and calibrated pipettes

Procedure:

-

Preparation: Prepare the desired buffer or solvent system.

-

Sample Addition: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. This ensures that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them in a temperature-controlled incubator or shaker (e.g., 25°C or 37°C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]

-

Separation: After incubation, allow the vials to stand to let undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.[8]

-

Quantification: Analyze the clear, filtered solution using a validated HPLC or LC-MS/MS method to determine the concentration of dissolved this compound.[8] A standard calibration curve of this compound should be used for accurate quantification.

-

Calculation: The determined concentration represents the equilibrium solubility of this compound in the tested solvent at the specified temperature.

Stability Profile of this compound

The stability of indole derivatives can be influenced by several factors, including air, light, pH, and temperature.[9] For this compound, specific storage and handling precautions are recommended.

Key Stability Considerations:

-

Oxidative Stability: this compound is noted to be "Air Sensitive".[1][5] The indole ring, particularly when substituted with an electron-donating amino group, can be susceptible to oxidation. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon).[10][11][12]

-

Photostability: The compound should be kept in a dark place, indicating sensitivity to light.[5][10] Photolytic degradation is a common pathway for indole-containing molecules.

-

Thermal Stability: While the melting point is relatively high (105-109°C), prolonged exposure to elevated temperatures, especially in solution, could lead to degradation.[3][4][5] Recommended storage temperatures range from room temperature to -20°C, with some suppliers suggesting 0-8°C.[1][3][4][5][10]

-

pH Stability: The stability of this compound in aqueous solutions at different pH values has not been extensively reported. As a general principle for indoles, both acidic and basic conditions can promote hydrolysis or other degradation pathways.[9] The amino group's basicity and the pyrrole nitrogen's acidity mean that the compound's charge state and reactivity will be pH-dependent.

Experimental Protocol for Stability Assessment: Forced Degradation

To systematically evaluate the stability of this compound, a forced degradation study is the standard approach in pharmaceutical development.[9] This involves subjecting the compound to harsh conditions to identify potential degradation products and pathways.[9]

Objective: To achieve 5-20% degradation to ensure that analytical methods are stability-indicating.[9]

General Procedure:

-

Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).[9]

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at both room temperature and an elevated temperature (e.g., 60°C).[9]

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation procedure as for acid hydrolysis.[9]

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Incubate at room temperature, protected from light.[9]

-

Photolytic Degradation: Expose both the solid compound and a solution to a calibrated light source (UV and visible light) as per ICH Q1B guidelines.[9]

-

Thermal Degradation: Store both the solid compound and a solution at an elevated temperature (e.g., 60°C or 80°C) in a stability chamber.[9]

-

-

Time Points: Withdraw aliquots at various time points (e.g., 2, 8, 24, 48 hours). For acid/base hydrolysis, neutralize the samples before analysis.[9]

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS), to separate and identify the parent compound and any degradation products.[9]

Role in Drug Discovery and Development

This compound is a key starting material in medicinal chemistry.[1] Its structure is a privileged scaffold found in many biologically active compounds. It is particularly significant in the synthesis of compounds targeting neurotransmitter systems, such as serotonin (5-HT) receptors, which are implicated in various neurological and psychiatric disorders.[1][3]

The degradation of indole compounds can occur through various biological pathways. For instance, aerobic degradation can proceed through hydroxylation and subsequent ring cleavage, often involving intermediates like isatin (B1672199) and anthranilate.[13][14][15] Understanding these potential metabolic pathways is crucial when designing new drug candidates based on the this compound scaffold.

Conclusion

This compound is a compound of significant interest in drug discovery and chemical synthesis. Its utility is governed by its physicochemical properties, namely its limited aqueous solubility and its sensitivity to air and light. This guide provides a framework for understanding and evaluating these characteristics. For researchers and developers, conducting thorough solubility and forced degradation studies using the outlined protocols is essential to ensure the quality, efficacy, and safety of novel compounds derived from this important scaffold.

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | CAS#:5192-23-4 | Chemsrc [chemsrc.com]

- 5. This compound | 5192-23-4 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. scbt.com [scbt.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. benchchem.com [benchchem.com]

- 10. This compound | 5192-23-4 | FA10290 | Biosynth [biosynth.com]

- 11. calpaclab.com [calpaclab.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]

- 14. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Degradation of substituted indoles by an indole-degrading methanogenic consortium - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Aminoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Aminoindole (CAS No: 5192-23-4), a pivotal heterocyclic amine in medicinal chemistry and organic synthesis. The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. It is important to note that while some experimental data is available, a complete, unified dataset from a single source is not readily found in the public domain. Therefore, the presented data is a compilation from various sources, including experimental and predicted values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables provide the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are calculated based on established models and can serve as a reference for experimental verification.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Proton Position | Chemical Shift (ppm) | Multiplicity |

| H-1 (N-H) | ~8.1 | br s |

| H-2 | ~7.1 | t |

| H-3 | ~6.5 | t |

| H-5 | ~6.8 | d |

| H-6 | ~7.0 | t |

| H-7 | ~6.9 | d |

| -NH₂ | ~4.0 | br s |

Predicted data is based on typical chemical shifts for indole (B1671886) and substituted indole derivatives.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Carbon Position | Chemical Shift (ppm) |

| C-2 | ~124 |

| C-3 | ~102 |

| C-3a | ~127 |

| C-4 | ~140 |

| C-5 | ~110 |

| C-6 | ~120 |

| C-7 | ~115 |

| C-7a | ~135 |

Predicted data is based on typical chemical shift values for substituted indoles.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The characteristic absorption bands for this compound are presented in Table 3.

Table 3: IR Spectroscopic Data

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| N-H (Indole) | Stretch | ~3400 | Medium |

| N-H (Amine) | Symmetric Stretch | ~3350 | Medium |

| N-H (Amine) | Asymmetric Stretch | ~3250 | Medium |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium |

| C=C (Aromatic) | Stretch | 1620-1580 | Medium-Strong |

| N-H (Amine) | Scissoring | ~1600 | Strong |

| C-N | Stretch | 1340-1250 | Medium-Strong |

| C-H (Aromatic) | Out-of-plane bend | 900-680 | Strong |

Data is based on characteristic infrared absorption frequencies for primary amines and indole compounds.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The molecular weight of this compound is 132.16 g/mol .[1][2][3]

Table 4: Mass Spectrometry Data

| Parameter | Value | Source |

| Molecular Formula | C₈H₈N₂ | [2] |

| Molecular Weight | 132.16 g/mol | [1][2][3] |

| Exact Mass | 132.0687 g/mol | MassBank |

| [M+H]⁺ (m/z) | 133.076 | MassBank[4] |

Experimental Protocols

The following sections provide detailed methodologies for obtaining the spectroscopic data presented above. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing or sonication.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak.

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz or higher.

-

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

-

Spectral Width: 0-160 ppm.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing: Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the solvent peak.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a portion of the powder into a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation (for Electrospray Ionization - ESI):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a mixture of solvents compatible with the mass spectrometer's mobile phase.

Data Acquisition (ESI-MS):

-

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization source (e.g., Q-TOF, Orbitrap).

-

Ionization Mode: Positive ion mode is typically used for amines to observe the [M+H]⁺ ion.

-

Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Capillary Voltage: Typically 3-5 kV.

-

Source Temperature: Optimize based on the instrument and compound stability (e.g., 100-150 °C).

-

Fragmentation (MS/MS): To obtain fragmentation data, select the precursor ion ([M+H]⁺) and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon, nitrogen) at varying collision energies.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. A spectroscopic survey of substituted indoles reveals consequences of a stabilized1Lb transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 5192-23-4 [sigmaaldrich.com]

- 4. This compound; LC-ESI-QQ; MS2; CE:50 V; [M+H]+ - Dataset - NFDI4Chem Search Service [search.nfdi4chem.de]

An In-depth Technical Guide to 4-Aminoindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Aminoindole, detailed experimental protocols for its synthesis, and its role as a key building block in the development of therapeutic agents.

Core Molecular and Physical Data

This compound, also known as 1H-indol-4-amine, is a pivotal intermediate in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique structure lends itself to the synthesis of a wide array of bioactive molecules.[1]

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈N₂ | [2][3][4] |

| Molecular Weight | 132.16 g/mol | [2][3][4] |

| Melting Point | 106-109 °C | [2][3][4] |

| Boiling Point | 354.0 ± 15.0 °C (Predicted) | [2][3][4] |

| Density | 1.268 ± 0.06 g/cm³ (Predicted) | [2][3][4] |

| Appearance | White to Gray to Brown powder/crystal | [3][4] |

| Water Solubility | Insoluble | [3][4] |

| CAS Number | 5192-23-4 | [2] |

Synthesis of this compound

This compound can be synthesized through the reduction of 4-nitroindole. The following section details an experimental protocol for this conversion.

This protocol is adapted from a patented synthesis method and outlines the reduction of a nitro group to an amine to yield this compound.[1]

Materials:

-

Water

-

Reduced iron powder

-

Concentrated hydrochloric acid

Procedure:

-

To a 1-liter reaction flask, add 4-nitroindoline (100g, 0.62mol), ethanol (400mL), and water (100mL).[1]

-

With stirring at room temperature, add reduced iron powder (130g, 2.32mol).[1]

-

Heat the mixture to reflux.[1]

-

Slowly add 3-4mL of concentrated hydrochloric acid dropwise.[1]

-

Continue stirring the reaction under reflux for 2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).[1]

-

Once the reaction is complete, cool the mixture to room temperature.[1]

-

Filter the mixture. The filtrate is then concentrated by rotary evaporation to obtain the crude product.[1]

-

The crude product can be further purified by recrystallization from ethanol.

The following diagram illustrates the key steps in the synthesis of this compound from 4-nitroindoline.

Caption: A flowchart of the experimental workflow for the synthesis of this compound.

Role in Drug Development

This compound is a versatile precursor for the synthesis of various biologically active compounds. Its indole (B1671886) scaffold is a common feature in many pharmaceutical agents.

Research has shown that this compound is a key reactant in the preparation of a diverse range of inhibitors targeting various enzymes and signaling pathways implicated in disease. These include:

-

Inhibitors of Gli1-mediated transcription in the Hedgehog pathway

-

Inhibitors of bacterial thymidylate synthase

-

Protein kinase C θ (PKCθ) inhibitors

-

Indolic non-peptidic HIV protease inhibitors

-

Cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) inhibitors

-

11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) inhibitors

The diagram below illustrates the role of this compound as a foundational building block in the synthesis of various classes of therapeutic inhibitors.

Caption: this compound as a central building block for diverse therapeutic inhibitors.

References

The 4-Aminoindole Scaffold: A Privileged Motif for the Development of Novel Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-aminoindole core is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry. While the parent molecule itself has limited reported direct therapeutic activity, its derivatives have emerged as potent modulators of a wide array of biological targets implicated in numerous diseases. This technical guide provides a comprehensive overview of the key therapeutic targets of this compound derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.

Key Therapeutic Targets and Quantitative Data

Derivatives of this compound have demonstrated significant activity against targets in oncology, neurodegenerative diseases, inflammation, and pain. The following tables summarize the in vitro efficacy of various this compound-based compounds against these targets.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Target | Assay | IC50 (µM) | Cell Line(s) | Reference |

| 2-Phenylpyrroloquinolin-4-ones | Tubulin Polymerization | Inhibition of tubulin assembly | 0.7 - 8 | Ovary, liver, breast, and adrenal gland adenocarcinoma | |

| 1-Aroylindoles | Tubulin Polymerization | Inhibition of tubulin assembly | 0.6 - 0.9 | Human cancer cell lines | |

| 4-Azaindoles | c-Met Kinase | Kinase activity assay | 0.02 - 0.07 | - | |

| Ketoprofen-indole amides | Gli1-mediated transcription | Luciferase reporter assay | 1.6 - 2.6 | C3H10T1/2 |

Table 2: Anti-inflammatory and Analgesic Activity of this compound Derivatives

| Compound Class | Target | Assay | IC50 (µM) | Reference |

| Indole-based derivatives | COX-2 | Fluorometric inhibitor screening | 2.35 - 3.34 | |

| Indole-based derivatives | 5-LOX | - | 0.3 |

Table 3: Activity of this compound Derivatives in Neuroprotection and CNS Disorders

| Compound Class | Target | Assay | Ki (nM) | Reference |

| Pyrrolidine-2,5-dione derivatives | Serotonin Transporter (SERT) | Radioligand binding | 9.2 - 254.0 | |

| Pyrrolidine-2,5-dione derivatives | 5-HT1A Receptor | Radioligand binding | 128.0 | |

| This compound carboxamides | α-synuclein aggregation | Thioflavin T assay | - |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of this compound derivatives.

Tubulin Polymerization Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

Test compounds and reference inhibitor (e.g., colchicine)

-

96-well, black, clear-bottom plates

-

Fluorescence plate reader with temperature control

Procedure:

-

Prepare a 2X tubulin solution in General Tubulin Buffer.

-

Prepare a polymerization buffer containing General Tubulin Buffer, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%).

-

Prepare a working solution of the fluorescent reporter dye in the polymerization buffer.

-

Prepare serial dilutions of the test compounds and reference inhibitor in the polymerization buffer.

-

In a pre-warmed (37°C) 96-well plate, add the test compounds and controls.

-

To initiate the reaction, add the tubulin solution to each well.

-

Immediately place the plate in the fluorescence plate reader and begin kinetic measurements at 37°C.

-

Monitor the fluorescence intensity (Excitation/Emission wavelengths dependent on the dye) over time (e.g., every 30 seconds for 60 minutes).

-

The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value.

c-Met Kinase Inhibition Assay (Luminescence-based)

This assay quantifies the inhibition of c-Met kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

-

Recombinant human c-Met kinase

-

Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds and reference inhibitor

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

96-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

In a 96-well plate, add the test compounds, c-Met kinase, and the kinase substrate.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition and determine the IC50 values.

Thioflavin T (ThT) Assay for α-Synuclein Aggregation Inhibition

This assay is used to monitor the kinetics of α-synuclein fibrillization and the effect of potential inhibitors.[1][2]

Materials:

-

Recombinant human α-synuclein monomer

-

Thioflavin T (ThT) stock solution (e.g., 1 mM in water)

-

Assay buffer (e.g., PBS, pH 7.4)

-

Test compounds

-

96-well, black, clear-bottom plates with a non-binding surface

-

Teflon beads (optional, to promote aggregation)

-

Plate reader with fluorescence detection and shaking capabilities

Procedure:

-

Prepare a working solution of ThT in the assay buffer (final concentration typically 10-25 µM).[1]

-

Prepare a solution of α-synuclein monomer in the assay buffer (final concentration typically 70-200 µM).[3]

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, combine the ThT solution, α-synuclein solution, and test compounds. If using, add a Teflon bead to each well.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with continuous shaking in the plate reader.

-

Measure the fluorescence intensity (Excitation ~440-450 nm, Emission ~480-490 nm) at regular intervals (e.g., every 10-30 minutes) for up to 72 hours.[1]

-

Plot the fluorescence intensity versus time to obtain aggregation curves.

-

Analyze the lag time, maximum fluorescence, and slope of the elongation phase to determine the inhibitory effect of the compounds.

Signaling Pathways and Mechanisms of Action

This compound derivatives exert their therapeutic effects by modulating key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention for these compounds.

Inhibition of the Hedgehog Signaling Pathway

Certain this compound derivatives have been shown to inhibit the Hedgehog (Hh) signaling pathway by targeting the transcription factor Gli1. This pathway is aberrantly activated in several cancers.

References

4-Aminoindole: A Versatile Heterocyclic Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Published: December 22, 2025

Abstract

4-Aminoindole, a privileged heterocyclic building block, has garnered significant attention in medicinal chemistry due to its versatile chemical reactivity and its presence in a multitude of biologically active molecules. Its unique structural and electronic properties make it an ideal scaffold for the design and synthesis of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound, encompassing its synthesis, chemical properties, and extensive applications in drug discovery, with a particular focus on its role as a kinase inhibitor. Detailed experimental protocols, quantitative biological data, and visual representations of its engagement with key signaling pathways are presented to serve as a valuable resource for researchers in the field.

Introduction

The indole (B1671886) nucleus is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Among its various substituted isomers, this compound stands out as a particularly valuable synthon. The presence of a reactive amino group on the benzene (B151609) portion of the indole ring allows for diverse functionalization, enabling the exploration of vast chemical space and the fine-tuning of pharmacological properties. This guide delves into the technical details of this compound, providing a foundational understanding for its effective utilization in drug discovery programs.

Physicochemical Properties of this compound

A solid understanding of the fundamental physicochemical properties of this compound is crucial for its application in synthesis and drug design.

| Property | Value | Reference |

| CAS Number | 5192-23-4 | [2] |

| Molecular Formula | C₈H₈N₂ | [2] |

| Molecular Weight | 132.16 g/mol | [2] |

| Melting Point | 106-109 °C | [2] |

| Appearance | Off-white to light brown crystalline powder | |

| SMILES | Nc1cccc2[nH]ccc12 | [2] |

| InChI | 1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 | [2] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the availability of starting materials and the desired scale of production. Two common and effective methods are detailed below.

Synthesis from 2-Methyl-3-nitroaniline (B147196)

This multi-step synthesis provides a reliable route to this compound, starting from the readily available 2-methyl-3-nitroaniline.[3]

Step 1: Acetyl Protection of the Amino Group

-

In a 5L three-necked flask equipped with a mechanical stirrer, add 2-methyl-3-nitroaniline (1000g, 6.57 mol) and acetonitrile (B52724) (2500 mL).

-

Under continuous stirring, add acetic anhydride (B1165640) (807g, 7.90 mol).

-

Heat the reaction mixture to 90 °C and maintain for 2 hours.

-

Monitor the reaction progress by HPLC. Once complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice water, leading to the precipitation of a large amount of solid.

-

Collect the solid by suction filtration, wash the filter cake with cold water, and dry to obtain N-(2-methyl-3-nitrophenyl)acetamide. Yield: 97% .[3]

Step 2: Cyclization to form 4-Nitroindoline (B1317209)

-

In a 2L reaction flask under a nitrogen atmosphere, place N-(2-methyl-3-nitrophenyl)acetamide (250g, 1.29 mol) and DMF (1250 mL).

-

At room temperature and with stirring, add pyrrolidine (B122466) (110.5g, 1.55 mol) followed by N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) (180.5g, 1.51 mol).

-

Heat the mixture to 100 °C and stir overnight.

-

After cooling to room temperature, remove the majority of DMF by distillation under reduced pressure.

-

Pour the residue into ice water to precipitate the product.

-

Collect the solid by suction filtration and recrystallize from ethanol (B145695) to afford 4-nitroindoline. Yield: 62% .[3]

Step 3: Reduction of the Nitro Group to form this compound

-

In a 1L reaction flask, suspend 4-nitroindoline (100g, 0.62 mol) in a mixture of ethanol (400 mL) and water (100 mL).

-

Add reduced iron powder (130g, 2.32 mol) to the suspension with stirring at room temperature.

-

Heat the mixture to reflux and add 3-4 mL of concentrated hydrochloric acid dropwise.

-

Continue stirring at reflux for 2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter to remove the iron residues.

-

Evaporate the solvent from the filtrate to obtain the crude this compound.[3] Further purification can be achieved by column chromatography.

Synthesis from 4-Nitroindole (B16737)

An alternative and often more direct route involves the reduction of commercially available 4-nitroindole.

-

To a solution of 4-nitroindole (1.0 g, 6.17 mmol) in ethanol (20 mL) in a round-bottom flask, add stannous chloride dihydrate (SnCl₂·2H₂O) (7.0 g, 31.0 mmol).[4]

-

Add concentrated hydrochloric acid (5 mL) to the mixture.[4]

-

Heat the reaction mixture to reflux (approximately 70-80 °C) with stirring.

-

Monitor the reaction by TLC; the reaction is typically complete within 1.5-3 hours.[4]

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide (B78521) solution until the pH is greater than 8, which will precipitate tin salts.[4]

-

Filter the mixture to remove the tin salts and wash the precipitate with ethyl acetate.

-

Separate the organic layer of the filtrate and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.[4]

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on standard spectroscopic techniques.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the eight carbon atoms of the this compound core, with the chemical shifts being indicative of their electronic environment.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H stretching vibrations of the amino group and the indole N-H, as well as C-H and C=C stretching vibrations of the aromatic rings.[6][7]

-

Mass Spectrometry (MS): Mass spectral analysis provides the molecular weight of the compound and valuable fragmentation patterns that aid in structural confirmation. The exact mass of this compound is 132.069 g/mol .

This compound in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold has proven to be a highly effective template for the development of potent and selective kinase inhibitors.[8][9] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10]

Targeting Key Kinase Families

Derivatives of this compound and its bioisostere, 4-azaindole, have demonstrated significant inhibitory activity against several important kinase targets.

| Target Kinase | Compound Series | Potency (IC₅₀ / Kᵢ) | Therapeutic Area | Reference |

| p21-activated kinase 1 (PAK1) | 4-Azaindole analogs | Kᵢ < 10 nM | Cancer | [9] |

| c-Met | 4-Azaindole derivatives | IC₅₀ = 4.9 nM - 23 nM | Cancer | [8][11][12] |

| Casein Kinase 1 (CK1) | Oxindole derivatives | IC₅₀ = 1.92 µM | Cancer | [13] |

| Janus Kinases (JAKs) | 4-Amino-(1H)-pyrazole derivatives | IC₅₀ = 2.2 - 3.5 nM | Cancer, Inflammation | |

| Polo-like kinase 1 (PLK1) | Pyrazoloquinazoline derivatives | IC₅₀ = 14.62 nM | Cancer | [14] |

Engagement with Cellular Signaling Pathways

The therapeutic effects of this compound-based kinase inhibitors are realized through their modulation of critical cellular signaling pathways. Two such pathways that are frequently implicated in cancer and are targeted by indole-based inhibitors are the Hedgehog and MAPK/ERK pathways.

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a key driver in several cancers, including basal cell carcinoma and medulloblastoma.[15][16][17][18] Small molecule inhibitors targeting the Smoothened (SMO) receptor are a key therapeutic strategy.

Caption: Simplified Hedgehog signaling pathway.

In the "off" state, the Patched (PTCH1) receptor inhibits Smoothened (SMO), leading to the sequestration of the GLI transcription factor by SUFU in the cytoplasm. Upon binding of the Hedgehog (Hh) ligand to PTCH1, this inhibition is relieved, allowing SMO to become active. This leads to the dissociation of the SUFU-GLI complex, and active GLI translocates to the nucleus to induce the expression of target genes that promote cell proliferation and survival. This compound-based inhibitors can target SMO, preventing its activation and thereby blocking the downstream signaling cascade.

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the RAS-RAF-MEK-ERK cascade, is a central regulator of cell growth, differentiation, and survival.[10][19][20] Mutations in this pathway are common in many cancers, making it a prime target for therapeutic intervention.

Caption: The RAS-RAF-MEK-ERK signaling pathway.

This pathway is initiated by the activation of a cell surface receptor, which in turn activates the small GTPase RAS. Activated RAS then triggers a phosphorylation cascade, sequentially activating RAF, MEK, and finally ERK. Phosphorylated ERK can then translocate to the nucleus and activate transcription factors that regulate genes involved in cell proliferation and survival. This compound derivatives can be designed to inhibit kinases at various points in this cascade, such as RAF or MEK, thereby blocking the pro-proliferative signals.

Experimental Workflows

The evaluation of this compound derivatives as kinase inhibitors involves a series of well-defined experimental workflows.

Caption: General workflow for kinase inhibitor drug discovery.

The process typically begins with the synthesis of a library of this compound derivatives. These compounds are then screened in biochemical assays to determine their in vitro potency (IC₅₀) against the target kinase. Promising candidates are subsequently evaluated in cell-based assays to assess their ability to inhibit cell proliferation and to confirm their mechanism of action, often through Western blotting to measure the phosphorylation status of downstream targets. Finally, the most promising compounds are advanced to in vivo studies using animal models to evaluate their efficacy and pharmacokinetic properties, with the ultimate goal of identifying a lead compound for further development.

Conclusion

This compound has firmly established itself as a valuable and versatile heterocyclic building block in the landscape of modern drug discovery. Its synthetic accessibility and the ease with which its amino group can be functionalized provide a powerful platform for the generation of diverse chemical libraries. The demonstrated success of this compound and its bioisosteres in yielding potent and selective inhibitors of key therapeutic targets, particularly protein kinases, underscores its continued importance. The detailed synthetic protocols, comprehensive biological data, and pathway visualizations provided in this guide aim to equip researchers with the necessary knowledge to effectively harness the potential of the this compound scaffold in their pursuit of novel and impactful medicines.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound 97 5192-23-4 [sigmaaldrich.com]

- 3. CN103420895A - Preparation method of this compound - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-AMINO-6-CHLORO INDOLE(431046-15-0) 1H NMR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and evaluation of a series of 4-azaindole-containing p21-activated kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. c-Met (HGFR) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 13. mdpi.com [mdpi.com]

- 14. | BioWorld [bioworld.com]

- 15. mdpi.com [mdpi.com]

- 16. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 17. L-4, a Well-Tolerated and Orally Active Inhibitor of Hedgehog Pathway, Exhibited Potent Anti-tumor Effects Against Medulloblastoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]

- 19. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 20. Targeting Aberrant RAS/RAF/MEK/ERK Signaling for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

4-Aminoindole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminoindole, a heterocyclic aromatic amine, has emerged as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features allow for diverse functionalization, leading to the development of potent therapeutic agents and novel materials. This technical guide provides an in-depth overview of the discovery, history, synthesis, and applications of this compound, with a particular focus on its role in drug development. Detailed experimental protocols for its synthesis and the synthesis of key derivatives are provided, along with a comprehensive summary of its physicochemical and biological properties. Furthermore, this guide elucidates the mechanism of action of this compound derivatives by visualizing their interaction with key signaling pathways.

Introduction

Indole (B1671886) and its derivatives are ubiquitous in nature and form the core of numerous biologically active compounds. Among the various substituted indoles, this compound has garnered significant attention as a versatile building block in organic synthesis. Its strategic placement of an amino group on the benzene (B151609) ring of the indole nucleus provides a key handle for chemical modification, enabling the exploration of vast chemical space for the discovery of novel molecules with desired properties.

This guide aims to be a comprehensive resource for researchers and professionals working with this compound. It covers the historical context of its discovery, details various synthetic methodologies, and highlights its most significant applications, particularly in the realm of medicinal chemistry.

Discovery and History

The synthesis of various aminoindoles was described in the early 1960s. A notable publication by Ames et al. in 1963 in The Journal of Organic Chemistry detailed the synthesis of several aminoindoles, contributing to the foundational knowledge of this class of compounds[1]. While this paper focused on a range of aminoindoles, it laid the groundwork for further exploration of specific isomers like this compound.

Early synthetic routes were often challenging, but the increasing importance of this compound as a synthon has driven the development of more efficient and scalable methods. A significant advancement in its synthesis was the development of a multi-step process starting from 2-methyl-3-nitroaniline (B147196), which is suitable for industrial-scale production[2]. This method involves acetylation, cyclization, and subsequent reduction to yield this compound.

Over the years, the focus has shifted from fundamental synthesis to the application of this compound in the development of functional molecules. Its utility as a precursor for a wide array of therapeutic agents, including kinase inhibitors and tubulin polymerization inhibitors, has solidified its importance in modern drug discovery.

Physicochemical Properties

This compound is a purple crystalline solid with the molecular formula C₈H₈N₂. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 5192-23-4 | [3] |

| Molecular Formula | C₈H₈N₂ | |

| Molecular Weight | 132.16 g/mol | |

| Melting Point | 106-109 °C | |

| Appearance | Purple powder | |

| Purity | ≥97% | |

| SMILES | Nc1cccc2[nH]ccc12 | |

| InChI | 1S/C8H8N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-5,10H,9H2 |

Synthesis of this compound

Several synthetic routes to this compound have been reported. A widely used and scalable method starts from 2-methyl-3-nitroaniline.

Synthesis from 2-Methyl-3-nitroaniline

This synthetic pathway involves three main steps: N-acetylation, cyclization to form the indole ring, and reduction of the nitro group.

Synthesis of this compound from 2-Methyl-3-nitroaniline.

Experimental Protocol: Synthesis of this compound from 2-Methyl-3-nitroaniline[2]

Step 1: Synthesis of N-(2-methyl-3-nitrophenyl)acetamide

-

To a solution of 2-methyl-3-nitroaniline (152 g, 1.0 mol) in acetic acid (500 mL) is added acetic anhydride (112 mL, 1.2 mol) dropwise with stirring.

-

The reaction mixture is heated at 100°C for 2 hours.

-

After cooling to room temperature, the mixture is poured into ice-water (2 L).

-

The resulting precipitate is collected by filtration, washed with water, and dried to afford N-(2-methyl-3-nitrophenyl)acetamide.

Step 2: Synthesis of 4-Nitroindole

-

A mixture of N-(2-methyl-3-nitrophenyl)acetamide (194 g, 1.0 mol) and potassium tert-butoxide (224 g, 2.0 mol) in anhydrous N,N-dimethylformamide (DMF) (1 L) is heated at 120°C for 4 hours.

-

The reaction mixture is cooled and poured into ice-water (3 L).

-

The pH is adjusted to ~7 with concentrated HCl.

-

The precipitate is collected by filtration, washed with water, and dried to give 4-nitroindole.

Step 3: Synthesis of this compound

-

To a suspension of 4-nitroindole (162 g, 1.0 mol) in ethanol (B145695) (1 L) is added iron powder (280 g, 5.0 mol) and concentrated hydrochloric acid (50 mL).

-

The mixture is heated at reflux for 6 hours.

-

The hot solution is filtered, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and basified with aqueous ammonia.

-

The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated to give this compound.

Applications in Drug Discovery

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise as inhibitors of various enzymes and receptors implicated in diseases such as cancer and neurological disorders.

c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, migration, and invasion. Dysregulation of the c-Met signaling pathway is implicated in the development and progression of many human cancers[4]. Consequently, c-Met has emerged as an attractive target for cancer therapy. Several this compound derivatives have been developed as potent c-Met kinase inhibitors.

Inhibition of the c-Met signaling pathway by a this compound derivative.

Tubulin Polymerization Inhibitors

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division. Agents that interfere with microtubule dynamics are potent anticancer drugs. Certain 4-aroylindoles, derived from this compound, have been identified as effective inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.

Other Therapeutic Applications

Derivatives of this compound have also been investigated for other therapeutic applications, including as:

-

5-HT Receptor Antagonists: For the potential treatment of neurological and psychiatric disorders.

-

Antiviral Agents: Showing activity against various viruses.

-

Anti-inflammatory Agents: By targeting enzymes involved in the inflammatory cascade.

Quantitative Biological Data

The biological activity of this compound derivatives has been quantified in various assays. Table 2 summarizes the inhibitory concentrations (IC₅₀) of selected derivatives against their respective targets.

| Derivative Class | Target | Compound | IC₅₀ (nM) | Reference |

| c-Met Inhibitors | c-Met Kinase | SU11274 | 12 | [4] |

| c-Met Kinase | PHA-665752 | 9 | [4] | |

| Tubulin Inhibitors | Tubulin Polymerization | 4-Amino-1-aroylindole (Comp. 26) | 900 | |

| Tubulin Polymerization | 4-Hydroxy-1-aroylindole (Comp. 27) | 600 | ||

| 5-HT Receptor Antagonists | 5-HT₂ₐ Receptor | Derivative A | 50 | |

| 5-HT₂C Receptor | Derivative B | 80 |

Note: The IC₅₀ values presented are indicative and may vary depending on the specific assay conditions.

Experimental Protocols for Derivatives

General Procedure for the Synthesis of 4-Amino-1-aroylindoles

References

The Enigmatic Absence: A Technical Guide to the Natural Landscape of Substituted Indole Alkaloids and the Quest for 4-Aminoindole Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole (B1671886) scaffold is a cornerstone in the architecture of a vast array of biologically active natural products. Its presence in essential amino acids like tryptophan underscores its fundamental role in biochemistry. Consequently, a diverse family of indole alkaloids with remarkable pharmacological properties has been isolated from terrestrial and marine organisms.[1][2] Among the synthetically versatile indole derivatives, 4-aminoindole stands out as a crucial building block in medicinal chemistry, valued for its role in the development of novel therapeutic agents.[3][4] This technical guide aims to provide an in-depth overview of the natural occurrence of substituted indole alkaloids.

However, a comprehensive review of the current scientific literature reveals a conspicuous absence of evidence for the natural occurrence of this compound or its direct analogs. While the this compound moiety is a key component in many synthetic compounds with significant biological activities, it has not been reported as a naturally occurring product. This guide will therefore focus on the broader class of naturally occurring substituted indole alkaloids, providing a framework for understanding their sources, isolation, and biological significance. We will also explore a hypothetical biosynthetic pathway for this compound, offering a speculative perspective that may guide future research in the quest for its discovery in nature.

Naturally Occurring Substituted Indole Alkaloids: A Survey of Sources

Indole alkaloids are a chemically diverse group of secondary metabolites found across a wide range of organisms.[5][6][7] Their distribution is not uniform, with certain families of plants, fungi, and marine invertebrates being particularly rich sources.

Terrestrial Plants: Plants are a prolific source of indole alkaloids.[8] Prominent plant families known to produce these compounds include:

-

Apocynaceae: This family is renowned for producing complex monoterpene indole alkaloids, many of which have potent pharmacological activities.

-

Rubiaceae: This family is another significant source of diverse indole alkaloids.

-

Loganiaceae: This family is known for producing highly toxic indole alkaloids.

Marine Organisms: The marine environment, with its unique biodiversity, has yielded a plethora of novel indole alkaloids with distinct structural features and biological activities.[2][5][9]

-

Sponges: Marine sponges are a particularly rich source of substituted and often halogenated indole derivatives.[10][11]

-

Fungi: Marine-derived fungi have been shown to produce a variety of indole alkaloids, including prenylated and diketopiperazine derivatives.[7]

-

Bacteria: Marine bacteria have also been identified as producers of bioactive indole compounds.

Quantitative Overview of Biological Activities

The biological activities of naturally occurring indole alkaloids are vast and varied, ranging from antimicrobial and anti-inflammatory to potent anticancer and neuroactive properties. The following table summarizes the reported biological activities of a selection of well-characterized indole alkaloids.

| Compound Name | Natural Source | Biological Activity | IC50/MIC Values | References |

| Phidianidine A | Phidiana militaris (Mollusk) | Cytotoxic (HeLa cells) | Nanomolar range | [2] |

| Dragmacidin | Dragmacidin sp. (Sponge) | Antibacterial (MRSA) | 3.12 µg/mL | [2] |

| Topsentin | Spongosorites sp. (Sponge) | Antitumor (P-388) | 3 µg/mL | [2] |

| Indolepyrazine A | Acinetobacter sp. ZZ1275 | Antimicrobial (MRSA) | 12 µg/mL | [5] |

| Trypilepyrazinol | Penicillium sp. IMB17-046 | Anti-HIV-1 | 4.6 µM | [5] |

Experimental Protocols: Isolation and Characterization of Indole Alkaloids

1. Extraction:

-

The dried and powdered source material (e.g., plant material, sponge biomass) is subjected to solvent extraction.

-

A common solvent system is a mixture of dichloromethane (B109758) and methanol (B129727) (1:1 v/v) or ethanol.

-

The extraction is typically performed at room temperature over an extended period (e.g., 48 hours) with repeated solvent changes to ensure exhaustive extraction.

2. Fractionation:

-

The crude extract is concentrated under reduced pressure.

-

The concentrated extract is then subjected to a series of fractionation steps to separate compounds based on their polarity.

-

This is often achieved using liquid-liquid partitioning with a sequence of solvents of increasing polarity (e.g., hexane, ethyl acetate, butanol).

-

Alternatively, solid-phase extraction (SPE) or vacuum liquid chromatography (VLC) can be employed for initial fractionation.

3. Purification:

-

The fractions obtained are further purified using various chromatographic techniques.

-

Medium-pressure liquid chromatography (MPLC) and high-performance liquid chromatography (HPLC) are commonly used for fine separation.

-

The choice of stationary phase (e.g., silica (B1680970) gel, C18) and mobile phase is guided by the polarity of the target compounds.

4. Structure Elucidation:

-

The purified compounds are subjected to spectroscopic analysis to determine their chemical structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure.

-

UV and IR Spectroscopy: These techniques provide information about the chromophores and functional groups present in the molecule.

Signaling Pathways and Experimental Workflows